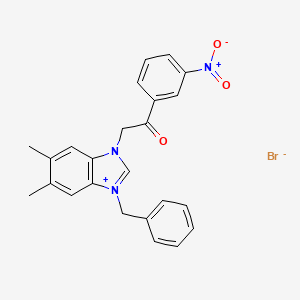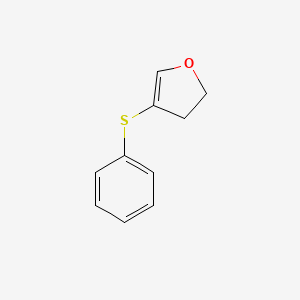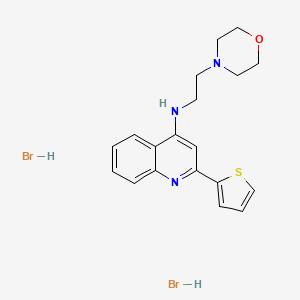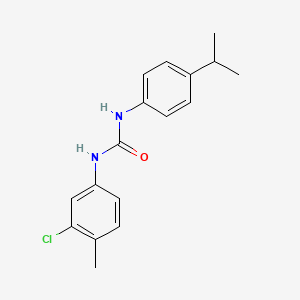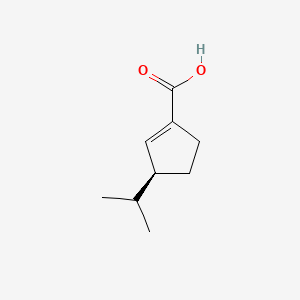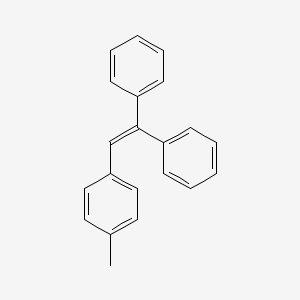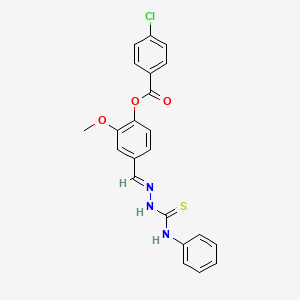![molecular formula C20H45N2O5P B11941615 [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine CAS No. 474943-63-0](/img/structure/B11941615.png)
[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine is a complex organic compound with a unique structure that includes an azaniumyl group, a hydroxyl group, and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine typically involves multiple steps. The starting materials are carefully selected to ensure the correct stereochemistry and functional groups are introduced. Common synthetic routes include:
Formation of the Azaniumyl Group:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents under controlled conditions.
Phosphorylation: The phosphate group is added through a phosphorylation reaction, typically using phosphorus oxychloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving continuous flow chemistry and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azaniumyl group can be reduced to form amines.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the azaniumyl group may produce primary amines.
Applications De Recherche Scientifique
[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine involves its interaction with specific molecular targets and pathways. The azaniumyl group may interact with enzymes or receptors, while the phosphate group can participate in phosphorylation reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen sulfate
- [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen carbonate
Uniqueness
[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
474943-63-0 |
|---|---|
Formule moléculaire |
C20H45N2O5P |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine |
InChI |
InChI=1S/C18H38NO5P.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23;1-3-2/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23);3H,1-2H3/b15-14+;/t17-,18+;/m0./s1 |
Clé InChI |
WAZPRRNLZCUNSS-ZNWYJMOFSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O.CNC |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O.CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




